N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide
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Description
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide is a useful research compound. Its molecular formula is C24H19N7O and its molecular weight is 421.464. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have been reported to be effective kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can disrupt the growth and proliferation of cancer cells .
Mode of Action
It is known that pyrazolo[3,4-d]pyrimidines can mimic the adenine ring of atp, allowing them to bind to the hinge region in kinase active sites . This interaction can inhibit the activity of the kinase, disrupting the signaling pathways that drive cell growth and proliferation .
Biochemical Pathways
Kinase inhibitors like this compound can affect a variety of cellular pathways, including those involved in cell growth, proliferation, and survival . By inhibiting these pathways, the compound can exert antitumor effects .
Pharmacokinetics
The lipophilicity of a compound, represented by its c log p value, can influence its biological response
Result of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have demonstrated good to moderate anticancer activity against various cancer cell lines . The inhibition of kinase activity can disrupt cell signaling pathways, leading to reduced cell growth and proliferation .
Biochemical Analysis
Cellular Effects
In terms of cellular effects, N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide has been reported to exhibit in vitro cytotoxic activity against various cancer cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism, potentially leading to cell death in cancer cells.
Molecular Mechanism
Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Properties
IUPAC Name |
(E)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O/c1-17-14-21(28-22(32)13-12-18-8-4-2-5-9-18)31(29-17)24-20-15-27-30(23(20)25-16-26-24)19-10-6-3-7-11-19/h2-16H,1H3,(H,28,32)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJIBLJIGVXHPS-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.